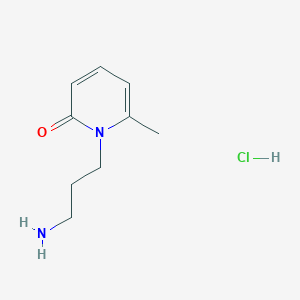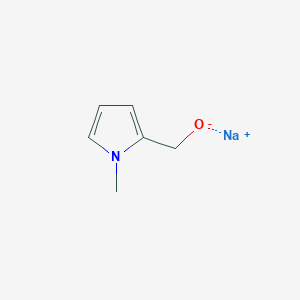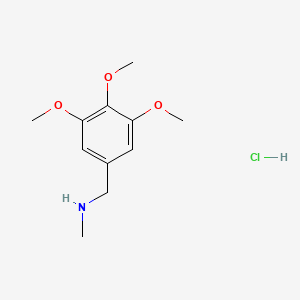
N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride is a chemical compound characterized by a trimethoxyphenyl group attached to a methanamine moiety with a methyl group substitution
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4,5-trimethoxybenzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Methylation: The resulting primary amine is then methylated using methyl iodide (CH3I) to introduce the N-methyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with a metal catalyst.
Substitution: Methyl iodide (CH3I), hydrochloric acid (HCl), and other alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives or halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with trimethoxyphenyl groups. Biology: It serves as a pharmacophore in drug discovery, exhibiting bioactivity against various biological targets. Medicine: Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trimethoxyphenyl group enhances binding affinity and specificity, while the N-methyl group modulates the biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(3,4,5-trimethoxyphenyl)piperazine: Contains a similar trimethoxyphenyl group but differs in the presence of a piperazine ring.
Ethanone, 1-(3,4,5-trimethoxyphenyl): A ketone derivative with the same trimethoxyphenyl group but lacks the amine functionality.
Uniqueness: N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride is unique due to its combination of the trimethoxyphenyl group and the N-methylated amine, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3;/h5-6,12H,7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMTSPKTKQIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
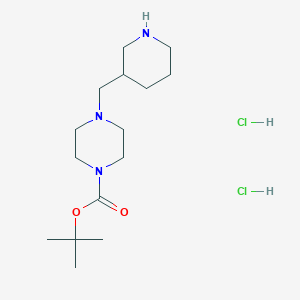
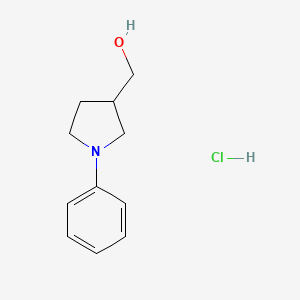
![Piperazine, 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride](/img/structure/B7953520.png)
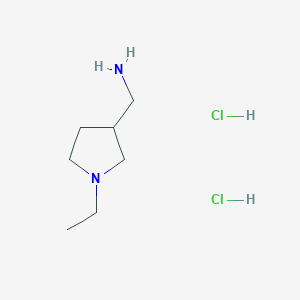
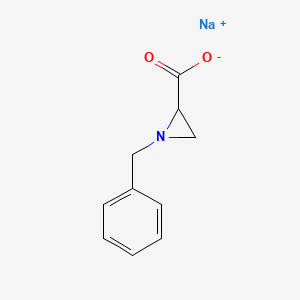

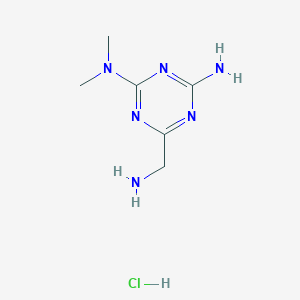

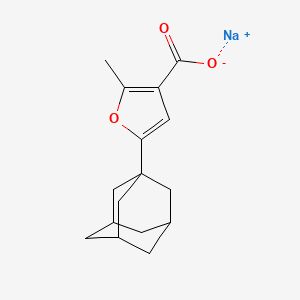
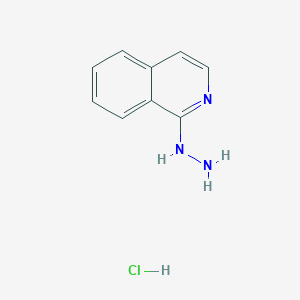
![[N'-(N-methyl-N-phenylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7953586.png)
